molecular formula C8H5FN2O2S B13988214 3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid

3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B13988214
M. Wt: 212.20 g/mol
InChI Key: QHPZINAIAOIIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-B]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid typically involves multi-step procedures starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-fluorothieno[2,3-d]pyridine-6-carboxylic acid ethyl ester with suitable amines can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiophenol for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thieno[2,3-B]pyridine derivatives .

Properties

Molecular Formula

C8H5FN2O2S

Molecular Weight

212.20 g/mol

IUPAC Name

3-amino-6-fluorothieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5FN2O2S/c9-4-2-1-3-5(10)6(8(12)13)14-7(3)11-4/h1-2H,10H2,(H,12,13)

InChI Key

QHPZINAIAOIIIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=C(S2)C(=O)O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.